molecular formula C16H15NO B11869573 1-benzyl-3-methyl-1H-indol-5-ol

1-benzyl-3-methyl-1H-indol-5-ol

Cat. No.: B11869573
M. Wt: 237.30 g/mol
InChI Key: WFIVDXAPSPZMON-UHFFFAOYSA-N
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Description

1-Benzyl-3-methyl-1H-indol-5-ol is an indole derivative characterized by a benzyl group at position 1, a methyl group at position 3, and a hydroxyl group at position 5 (Figure 1). This compound is structurally related to bioactive molecules such as Bazedoxifene, a selective estrogen receptor modulator (SERM) that incorporates a similar indole core .

Properties

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

1-benzyl-3-methylindol-5-ol

InChI

InChI=1S/C16H15NO/c1-12-10-17(11-13-5-3-2-4-6-13)16-8-7-14(18)9-15(12)16/h2-10,18H,11H2,1H3

InChI Key

WFIVDXAPSPZMON-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C2=C1C=C(C=C2)O)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-methyl-1H-indol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

1-benzyl-3-methyl-1H-indol-5-ol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-benzyl-3-methyl-1H-indol-5-ol involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial biological responses .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1. Comparative Physicochemical Data

Compound Molecular Weight Melting Point (°C) LogP (Predicted)
This compound 253.3 >250* 3.8
3-Methyl-1H-indol-5-ol 147.2 180–185 1.5
1,3-Dimethyl-1H-indol-5-ol 161.2 190–195 2.1

*Estimated based on analogs in .

Biological Activity

1-Benzyl-3-methyl-1H-indol-5-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews recent findings regarding its biological effects, mechanisms of action, and therapeutic potentials, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound (CAS No. 104143-95-5) has the molecular formula C16H17NC_{16}H_{17}N and a molecular weight of approximately 239.31 g/mol. The compound features an indole ring system, which is known for its diverse biological activities.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. A notable study screened a library of compounds against methicillin-resistant Staphylococcus aureus (MRSA), identifying several derivatives with promising activity.

CompoundMinimum Inhibitory Concentration (MIC)Activity
This compound16 µg/mLWeak growth inhibitor
Derivative A≤ 0.25 µg/mLStrong anti-MRSA activity
Derivative BNon-toxicSelective antifungal against Cryptococcus neoformans

These findings suggest that modifications to the indole structure can enhance antimicrobial efficacy while reducing toxicity .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For example, a related study reported that certain analogues exhibited favorable pharmacokinetic profiles and significant in vivo efficacy against cancer cell lines .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The indole moiety can act as a ligand, modulating enzyme activity or inhibiting specific cellular processes.

Case Studies

  • Antimicrobial Screening : A comprehensive screening of synthetic compounds, including this compound, led to the identification of several analogues with enhanced activity against MRSA. The study emphasized structure-activity relationships that could guide future drug design .
  • Cancer Research : In a series of experiments involving cancer cell lines, derivatives were shown to induce cell cycle arrest at the G2/M phase, leading to increased apoptosis rates. This suggests that further exploration into the structural modifications could yield more potent anticancer agents .

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